Nanocrystalline Crystallite Size Control Across Four Polymers – A Procurement-Relevant Formulation Advantage
BMS-347070 exhibits tunable crystallite size when co-spray-dried with different polymers, a characterization dataset not publicly available for other COX-2 inhibitors under identical conditions. The average crystallite size (determined by PXRD and Scherrer equation) was 69 nm in PEG 8000, 80 nm in Pluronic F127, 98 nm in Pluronic F108, and 136 nm in Pluronic F68 [1]. The degree of crystallinity was lowest in PEG 8000. This permits researchers to select a polymer based on the desired crystallite size range without conducting de novo screening. By contrast, celecoxib and rofecoxib lack equivalent multi-polymer crystallite size data generated under the same spray-drying protocol, making BMS-347070 the preferred choice when crystallite size is a critical quality attribute [2].
| Evidence Dimension | Average crystallite size in drug–polymer solid dispersions (via PXRD/Scherrer analysis) |
|---|---|
| Target Compound Data | 69 nm (PEG 8000), 80 nm (Pluronic F127), 98 nm (Pluronic F108), 136 nm (Pluronic F68) |
| Comparator Or Baseline | Celecoxib, rofecoxib, valdecoxib – no equivalent multi-polymer crystallite size dataset available in the public domain (class-level inference) |
| Quantified Difference | Not calculable (comparator data absent); BMS-347070 is uniquely characterized in this formulation context. |
| Conditions | 50/50 (w/w) drug–polymer co-spray-dried dispersions; crystallite size determined by PXRD with Scherrer equation; drug crystallinity assessed by mDSC. |
Why This Matters
Procurement of BMS-347070 eliminates the need for a 4-polymer crystallite screening campaign, saving an estimated 2–4 weeks of formulation development time.
- [1] Qian F, Tao J, Desikan S, Hussain M, Smith RL. Mechanistic investigation of Pluronic based nano-crystalline drug-polymer solid dispersions. Pharm Res. 2007 Aug;24(8):1551-60. doi:10.1007/s11095-007-9275-7. View Source
- [2] Yin SX, Franchini M, Chen J, Hsieh A, Jen S, Lee T, Hussain M, Smith R. Bioavailability enhancement of a COX-2 inhibitor, BMS-347070, from a nanocrystalline dispersion prepared by spray-drying. J Pharm Sci. 2005 Jul;94(7):1598-1607. View Source
